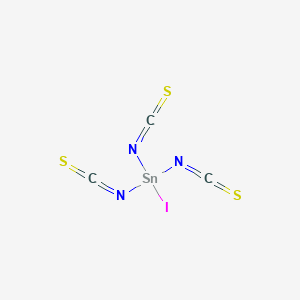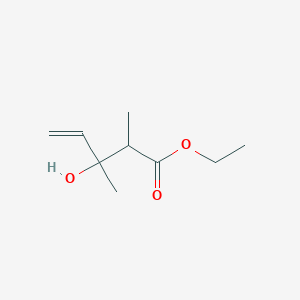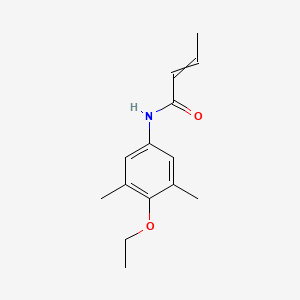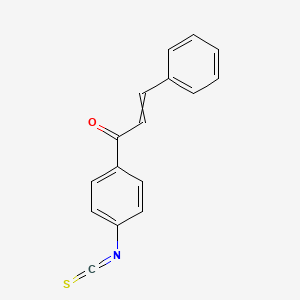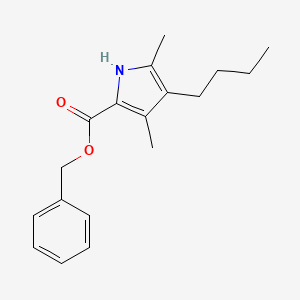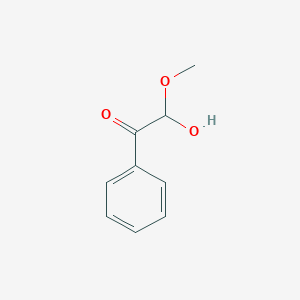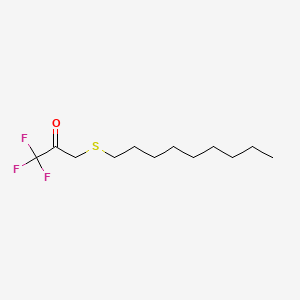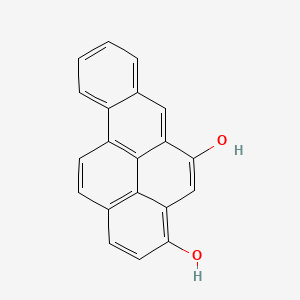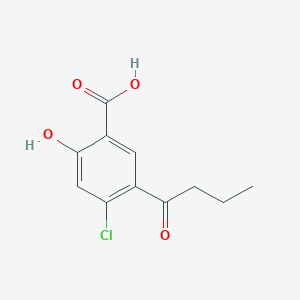
5-Butanoyl-4-chloro-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butanoyl group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid typically involves the acylation of 4-chloro-2-hydroxybenzoic acid with butanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Butanoyl-4-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-butanoyl-4-chloro-2-ketobenzoic acid.
Reduction: Formation of 5-butanoyl-4-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of 5-butanoyl-4-amino-2-hydroxybenzoic acid or 5-butanoyl-4-thio-2-hydroxybenzoic acid.
科学研究应用
5-Butanoyl-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity through halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the butanoyl group, making it less hydrophobic.
5-Bromosalicylic acid: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is unique due to the presence of the butanoyl group, which increases its hydrophobicity and may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can influence its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
98453-73-7 |
|---|---|
分子式 |
C11H11ClO4 |
分子量 |
242.65 g/mol |
IUPAC 名称 |
5-butanoyl-4-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-2-3-9(13)6-4-7(11(15)16)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3,(H,15,16) |
InChI 键 |
SHVISTAQQOKBFF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

